Decanoyl-arg-val-lys-arg-chloromethylketone
Overview
Description
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a tetrapeptide consisting of N-decanoyl-L-arginine, L-valine, L-lysine, and L-arginine joined in sequence by peptide linkages . It is a highly specific, potent, irreversible, and cell-permeable competitive subtilisin/kex2p-like proprotein convertase inhibitor .
Chemical Reactions Analysis
Decanoyl-RVKR-CMK is known to inhibit the activity of all seven convertases (pc1, pc2, pc4, pace4, pc5, pc7, and furin) . It binds to the catalytic site of furin and acts as a potent inhibitor of cleavage and fusion activity of viral glycoproteins, as well as virus replication .Scientific Research Applications
Inhibition of Furin
Decanoyl-arg-val-lys-arg-chloromethylketone is a potent inhibitor of furin, a proprotein convertase. The crystal structure of mouse furin ectodomain inhibited by this compound has been determined, shedding light on furin's stringent specificity and aiding in the rational design of antiviral and antibacterial drugs (Henrich et al., 2003).
Role in Cardiocyte Growth
It has been shown to suppress stretch-induced hypertrophic growth of cardiocytes and the processing of a brain-type natriuretic peptide precursor, suggesting its potential role in cardiovascular research (Sawada et al., 1997).
Involvement in Matrix Metalloproteinase Regulation
Decanoyl-arg-val-lys-arg-chloromethylketone has been used to demonstrate the role of furin-type convertase in the shedding of membrane type matrix metalloproteinase 5 (MT5-MMP), a process important in cellular function regulation (Wang & Pei, 2001).
Antiviral Properties
The compound exhibits significant antiviral activity against flaviviruses like Zika and Japanese encephalitis virus, by inhibiting furin-mediated prM cleavage, a critical step in virus maturation (Imran et al., 2019).
Role in Bone and Kidney Homeostasis
It has been used to study the regulation of Fibroblastic Growth Factor 23 expression in the context of phosphate homeostasis, providing insights into the interplay between bone and kidney (Liu et al., 2003).
Cancer Research Applications
The inhibition of proprotein convertases like furin in lung cancer cells using Decanoyl-arg-val-lys-arg-chloromethylketone has been found to decrease in vitro and in vivo growth of non-small cell lung carcinoma, suggesting its potential in cancer therapeutics (Bassi et al., 2017).
Potential in COVID-19 Therapy
An in silico study showed that compounds in Stachytarpheta jamaicensis had stronger binding to cathepsin L than Decanoyl-arg-val-lys-arg-chloromethylketone, suggesting its utility as a reference in developing COVID-19 drug therapies (Utami et al., 2022).
Future Directions
Decanoyl-RVKR-CMK has shown interesting antiviral activity against flaviviruses . Its potential as an antiviral agent, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV), is a promising area for future research .
properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJTTGFHCHQHS-VZTVMPNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66ClN11O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decanoyl-arg-val-lys-arg-chloromethylketone |
Citations
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